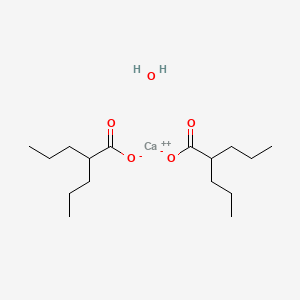
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine;perchloric acid;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine;perchloric acid;perchlorate is a complex organic compound that combines a pyridine ring with a pyrrolinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine typically involves the reaction of pyridine derivatives with pyrrolinium salts. One common method includes the condensation of pyridine with 1-methyl-3,4-dihydro-2H-pyrrole under acidic conditions to form the desired product. The reaction is often carried out in the presence of a strong acid such as perchloric acid to facilitate the formation of the pyrrolinium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolinium ion back to the pyrrole form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolinium ion can interact with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific molecular pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler analog with a single nitrogen-containing ring.
Pyrrole: Another related compound with a five-membered nitrogen-containing ring.
Imidazole: Contains two nitrogen atoms in a five-membered ring, similar to the pyrrolinium ion.
Uniqueness
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine is unique due to the combination of the pyridine and pyrrolinium structures, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in simpler analogs.
Properties
Molecular Formula |
C10H14Cl2N2O8 |
|---|---|
Molecular Weight |
361.13 g/mol |
IUPAC Name |
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine;perchloric acid;perchlorate |
InChI |
InChI=1S/C10H13N2.2ClHO4/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*2-1(3,4)5/h2,4,6-8,10H,3,5H2,1H3;2*(H,2,3,4,5)/q+1;;/p-1 |
InChI Key |
YVNQUFIXEFYECT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CCCC1C2=CN=CC=C2.OCl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


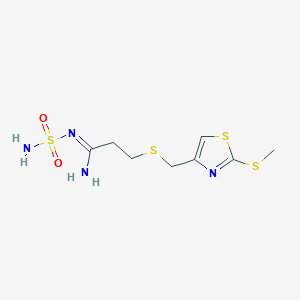
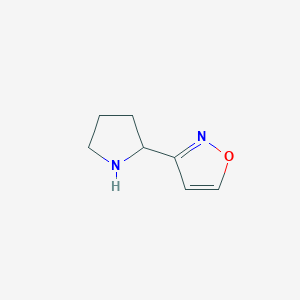

![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)

![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)

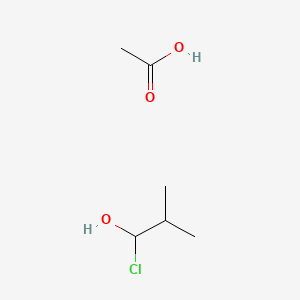
![3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide](/img/structure/B12283473.png)
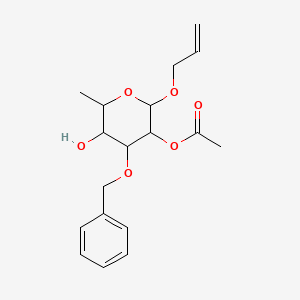
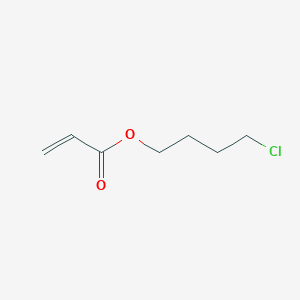
![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283493.png)

